2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
描述
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (synonyms: KS-000036SI, ZINC1386219) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused heterocyclic core with thienyl and pyrrolyl substituents. Its molecular formula is C₂₀H₁₇N₅S₂, with a molecular weight of 391.51 g/mol . The structure features:
- A pyrazolo[1,5-a]pyrimidine core, known for its role in kinase inhibition and anticancer applications .
- 2-Thienyl and 3-(2,5-dimethylpyrrolyl)thienyl substituents at positions 6 and 2, respectively, which contribute to π-π stacking interactions and electronic modulation .
Safety protocols for handling include precautions against heat and ignition sources (P210) .
属性
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S2/c1-12-5-6-13(2)24(12)16-7-9-27-19(16)15-10-18-22-11-14(17-4-3-8-26-17)20(21)25(18)23-15/h3-11H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGDMILJNJTQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of this compound are dihydrofolate reductase and enoyl ACP reductase . These enzymes play crucial roles in the biological and medical sciences due to their pronounced docking properties and biological activity.
生物活性
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antitubercular effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core fused with thienyl and pyrrol moieties. Its molecular formula can be represented as CHNS, indicating a rich heterocyclic nature that contributes to its biological activity.
Overview
Pyrazolo[1,5-a]pyrimidines are known for their potential anticancer properties. Several studies have explored their ability to inhibit cancer cell proliferation. For instance, one study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and evaluated their anticancer activity against the MDA-MB-231 breast cancer cell line using the MTT assay. However, none of these compounds exhibited significant growth inhibitory activity against this cell line .
Case Studies
- MTT Assay Findings : In a screening of various synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, none demonstrated effective growth inhibition against MDA-MB-231 cells when compared to established anticancer drugs like YM155 and menadione .
- Cytotoxicity Against Other Cell Lines : Another study highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic effects against cervical (HeLa) and prostate (DU 205) cancer cell lines . These findings suggest that while some derivatives may lack efficacy against breast cancer cells, they could be more effective against other types.
Recent research identified that pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit promising antitubercular activity. These compounds were found to act on Mycobacterium tuberculosis (Mtb) without interfering with traditional targets such as cell wall biosynthesis .
Structure–Activity Relationship (SAR)
A focused library of analogues was synthesized to explore the SAR of these compounds. Key findings included:
- The presence of specific functional groups significantly influenced the minimum inhibitory concentrations (MICs) against Mtb.
- Certain modifications led to improved efficacy while maintaining low cytotoxicity in mammalian cells .
Other Biological Activities
In addition to anticancer and antitubercular activities, pyrazolo[1,5-a]pyrimidines have been reported to possess various other biological properties:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.
- Antioxidant : The antioxidant capabilities of these compounds contribute to their therapeutic potential in various oxidative stress-related diseases.
- Antimicrobial : Research indicates that certain pyrazolo derivatives exhibit antimicrobial properties against various pathogens .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Limited growth inhibition in breast cancer cell lines; some efficacy in cervical and prostate cancers. |
| Antitubercular | Effective against Mtb with unique mechanisms; SAR studies indicate key functional groups enhance activity. |
| Other Activities | Exhibits anti-inflammatory, antioxidant, and antimicrobial properties across various studies. |
科学研究应用
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance:
- A study demonstrated its effectiveness against breast cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses activity against multiple bacterial strains and fungi, suggesting potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that modifications at the thienyl position significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, this compound was tested against standard bacterial strains (e.g., E. coli and S. aureus). The results showed significant inhibition zones compared to control compounds, suggesting its potential as a new antimicrobial agent .
相似化合物的比较
Structural and Physicochemical Properties
Key Observations :
- Thienyl vs.
- Positional Isomerism : The 3-thienyl analogue (CAS 685106-56-3) exhibits identical molecular weight but distinct electronic properties due to the shifted sulfur heteroatom, which may affect binding affinity .
常见问题
Basic: What are the recommended synthetic routes and structural confirmation methods for this compound?
Answer:
Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
- Step 1: Cyclization of precursors (e.g., thienyl and pyrrolyl derivatives) under reflux in polar aprotic solvents like pyridine or DCM (dichloromethane) .
- Step 2: Functionalization at position 7 using amine-containing reagents under controlled pH and temperature (e.g., 60–80°C for 4–6 hours) .
- Purification: Recrystallization from ethanol or dioxane, followed by vacuum filtration .
Structural confirmation:
- IR spectroscopy to identify NH/amine stretches (~3300 cm⁻¹) and aromatic C=C/C=N bonds.
- 1H/13C NMR for regiochemical assignment (e.g., thienyl protons at δ 6.8–7.2 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Example Data (from analogous compounds):
| Compound | Yield (%) | Melting Point (°C) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative (10c) | 62 | 266–268 | 7.3 (s, NH₂), 6.9–7.5 (thienyl) |
| Pyrazolo[1,5-a]pyrimidine derivative (14) | 67 | 233–235 | 2.5 (s, CH₃), 7.1 (d, J=3.5 Hz) |
Advanced: How can computational methods optimize reaction pathways for regioselective functionalization?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:
- Reaction path search: Identifies low-energy pathways for functionalization at position 7, minimizing side products .
- Solvent selection: Computational screening (e.g., COSMO-RS) to prioritize solvents like DMF or pyridine for improved solubility .
- Directing groups: Use of electron-withdrawing substituents (e.g., nitro or cyano groups) to enhance regioselectivity in electrophilic substitutions .
Case Study:
In pyrazolo[1,5-a]pyrazine derivatives, methoxy groups at position 7 were introduced with >85% regioselectivity using computational-guided solvent and temperature optimization .
Basic: What analytical techniques ensure purity and structural integrity?
Answer:
- HPLC-PDA (Photo-Diode Array): Detects impurities (<0.5%) using C18 columns and acetonitrile/water gradients.
- Elemental analysis: Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .
- X-ray crystallography: Resolves ambiguous regiochemistry (e.g., distinguishing thienyl vs. pyrrolyl orientations) .
Advanced: How to resolve contradictions in spectral data or synthesis yields?
Answer:
Common discrepancies and solutions:
- Variable melting points: Adjust recrystallization solvents (e.g., switch from ethanol to dioxane to improve crystal packing) .
- NMR signal splitting: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic protons .
- Low yields in amine functionalization: Optimize stoichiometry (e.g., 1.2–1.5 equivalents of amine reagent) and monitor pH to prevent side reactions .
Example:
In , compound 10d showed a 68% yield with p-tolylazo substitution, while 10c (chlorophenylazo) yielded 62% due to steric hindrance differences .
Basic: What reaction conditions maximize yield for heterocyclic amine derivatives?
Answer:
Key parameters:
- Temperature: 70–90°C for cyclization steps; lower temperatures (25–40°C) for amine coupling to prevent decomposition .
- Catalysts: Use p-toluenesulfonic acid (PTSA) or triethylamine to accelerate imine formation .
- Solvent polarity: High polarity (e.g., DMF) stabilizes charged intermediates in SNAr reactions .
Advanced: What in vitro assays evaluate biological activity (e.g., enzyme inhibition)?
Answer:
- Kinase inhibition assays: Use ADP-Glo™ kits to measure IC₅₀ values against target kinases (e.g., EGFR or CDK2) .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .
- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., ATP-binding pockets) .
Example:
Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups showed IC₅₀ values <10 μM in CDK2 inhibition studies .
Advanced: How to design stable formulations for in vivo studies?
Answer:
- Solubility enhancement: Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions for parenteral administration .
- Metabolic stability: Incubate with liver microsomes (human or murine) to assess CYP450-mediated degradation .
- Pharmacokinetics: LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
